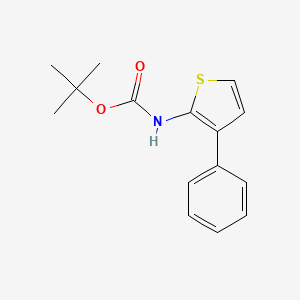

2-(N-Boc-amino)-3-phenyl-thiophene

Description

Overview of Thiophene (B33073) Ring Systems in Organic Synthesis and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental structural motif in a vast array of organic compounds. ndsu.eduresearchgate.net Its unique electronic properties and reactivity make it a prized building block in both organic synthesis and materials science. ndsu.edu Thiophene's stability and susceptibility to functionalization allow for the construction of complex molecules with tailored characteristics. researchgate.net

In the realm of materials science, thiophene-based materials are integral to the development of conducting polymers, which are utilized in plastic solar cells and display technologies. ndsu.edu The ability to tune the optical and electronic properties of these materials at the molecular level has propelled extensive research. ndsu.eduacs.org By varying the number of thiophene rings and their substituents, scientists can create organic semiconductors with enhanced electronic delocalization and favorable charge transport properties. acs.org

The Significance of Amino-Functionalized Thiophenes in Synthetic Chemistry

The introduction of an amino group to the thiophene ring significantly expands its synthetic utility. Amino-functionalized thiophenes are key precursors in the synthesis of a wide range of pharmaceuticals, dyes, and pesticides. researchgate.netsciforum.net These compounds serve as versatile building blocks for constructing more complex heterocyclic systems. tubitak.gov.trresearchgate.net

The presence of both an amino group and other functional groups on the thiophene ring, such as in 2-aminothiophene-3-carbonitrile (B183302) derivatives, provides multiple reactive sites for further chemical transformations. sciforum.net This dual functionality allows for the synthesis of diverse and intricate molecules, including those with potential applications in medicinal chemistry and materials science. sciforum.netbeilstein-journals.org For instance, 2-aminothiophenes are foundational in the synthesis of various biologically active compounds, including neuroleptics and anti-inflammatory agents. beilstein-journals.org

Strategic Importance of 2-(N-Boc-amino)-3-phenyl-thiophene as a Versatile Synthetic Building Block

The compound this compound holds particular strategic importance in synthetic chemistry due to its unique combination of functional groups. The N-Boc (tert-butyloxycarbonyl) protecting group on the amino functionality at the 2-position offers steric protection, preventing unwanted reactions at the nitrogen atom during synthetic sequences. vulcanchem.com This allows for selective reactions to occur at other positions of the thiophene ring. The Boc group can be readily removed under acidic conditions, revealing the free amine for subsequent transformations. vulcanchem.com

The phenyl group at the 3-position introduces aromaticity and modulates the electronic properties of the thiophene system. vulcanchem.com This substitution pattern makes this compound a valuable intermediate for the synthesis of a variety of complex molecules. Its structure allows for further functionalization, such as through cross-coupling reactions, to build larger, more elaborate chemical architectures.

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on exploring its synthetic potential and expanding its applications. Key objectives include the development of efficient and regioselective synthetic routes to access this compound and its derivatives. vulcanchem.comtandfonline.com This involves investigating various synthetic strategies, such as multi-step pathways that may include thiophene ring formation reactions like the Paal-Knorr or Gewald reactions, followed by Boc protection and the introduction of the phenyl group via cross-coupling reactions. vulcanchem.com

Furthermore, research aims to elucidate the reactivity of this compound and its utility in the synthesis of novel compounds with potential applications in fields such as medicinal chemistry and materials science. The exploration of its role in creating new organic electronic materials and biologically active molecules is a significant area of investigation.

Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₁₄H₁₅NO₂S | vulcanchem.com |

| Molecular Weight | 261.34 g/mol | vulcanchem.com |

| Boiling Point | Estimated 350–400°C (decomposes under heat) | vulcanchem.com |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) | vulcanchem.com |

| Stability | Stable under inert conditions; Boc group cleaved by acids (e.g., TFA) | vulcanchem.com |

Related Thiophene Compounds and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications | Reference |

| 3-Phenylthiophene (B186537) | 2404-87-7 | C₁₀H₈S | 160.24 | Conducting polymer precursor | |

| N-Boc-3-aminothiophene | 19228-91-2 | C₉H₁₃NO₂S | 199.27 | Versatile small molecule scaffold | sigmaaldrich.comsigmaaldrich.comcymitquimica.com |

| Methyl 3-amino-5-phenylthiophene-2-carboxylate | 100063-22-7 | C₁₂H₁₁NO₂S | 233.29 | Heterocyclic compound intermediate | echemi.comnih.gov |

| Boc-D-phenylalanine | 18942-49-9 | C₁₄H₁₉NO₄ | 265.31 | Amino acid derivative used in peptide synthesis | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2S |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

tert-butyl N-(3-phenylthiophen-2-yl)carbamate |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-12(9-10-19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |

InChI Key |

MJENTJBFWVNCJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 N Boc Amino 3 Phenyl Thiophene and Analogues

Retrosynthetic Analysis and Key Disconnections for the 2-(N-Boc-amino)-3-phenyl-thiophene Skeleton

A retrosynthetic analysis of the target molecule reveals several logical disconnection points, guiding the design of synthetic strategies. The most prominent disconnections are:

C-N Bond Disconnection: This approach involves the late-stage introduction of the protected amino group. The synthesis would begin with a pre-formed 3-phenylthiophene (B186537) ring, which is then functionalized at the C-2 position. This typically involves the amination of a 2-halo-3-phenylthiophene.

C-Phenyl Bond Disconnection: This strategy focuses on attaching the phenyl group to a pre-existing 2-(N-Boc-amino)thiophene core. This is commonly achieved via transition metal-catalyzed cross-coupling reactions, where a 2-(N-Boc-amino)-3-halothiophene is coupled with a phenyl-containing organometallic reagent.

Thiophene (B33073) Ring-Closure Disconnection: This powerful approach builds the heterocyclic ring from acyclic precursors. The most direct method for obtaining a 2-aminothiophene structure is through the Gewald reaction. researchgate.nettandfonline.com This disconnection breaks the thiophene ring into three components: a phenyl-substituted ketone (specifically, a derivative of acetophenone), an active methylene (B1212753) nitrile, and elemental sulfur.

These primary retrosynthetic pathways form the basis for the various synthetic methodologies discussed below.

Classical and Established Synthetic Routes to Substituted Thiophenes

Classical methods for thiophene synthesis have been refined over decades and remain highly relevant for their reliability and scalability.

The most prominent and widely used method for synthesizing 2-aminothiophenes is the Gewald aminothiophene synthesis . wikipedia.orgpharmaguideline.com This one-pot, three-component reaction involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

The mechanism is understood to proceed via an initial Knoevenagel condensation between the ketone and the activated nitrile to form a stable α,β-unsaturated intermediate. wikipedia.orgchemrxiv.org Subsequently, elemental sulfur adds to the activated methylene group, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgchemrxiv.org For the synthesis of the target molecule's core, an acetophenone (B1666503) derivative would serve as the ketone, providing the required phenyl substituent at what will become the C-3 position of the thiophene ring. sciforum.net

Another classical approach is the Fiesselmann thiophene synthesis , which typically involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.orgderpharmachemica.com A key variation for producing aminothiophenes involves using a nitrile-containing substrate instead of a carboxylic ester, which can lead to the formation of a 3-aminothiophene. wikipedia.orgwikipedia.org

The Hinsberg synthesis offers another route, involving the reaction of a 1,2-dicarbonyl compound with a thiodiacetate ester, though this is less direct for the specific substitution pattern of the target molecule. derpharmachemica.comyoutube.com Similarly, the Paal-Knorr synthesis , which condenses a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, is a fundamental method for creating the thiophene ring but is often more suited for alkyl-substituted thiophenes. pharmaguideline.comderpharmachemica.com

Table 1: Overview of Classical Thiophene Ring-Closure Reactions

| Synthesis Name | Key Reactants | Typical Product | Relevance to Target |

|---|---|---|---|

| Gewald Synthesis | Ketone, Activated Nitrile, Sulfur | 2-Aminothiophene | High. Direct route to the 2-amino-3-phenylthiophene core. researchgate.netwikipedia.org |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid | 3-Hydroxythiophene | Moderate. A variation with nitriles can yield 3-aminothiophenes. wikipedia.orgwikipedia.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfur Source | Substituted Thiophene | Low. Less direct for the required amino substitution. pharmaguideline.comderpharmachemica.com |

| Hinsberg Synthesis | 1,2-Dicarbonyl Compound, Thiodiacetate | Thiophene-dicarboxylate | Low. Not ideal for the target substitution pattern. derpharmachemica.comyoutube.com |

To circumvent the use of potentially challenging reagents like α-mercaptoaldehydes or ketones required in some classical syntheses, stable, pre-functionalized building blocks are often employed. A notable example is the use of 1,4-dithiane-2,5-diol as a synthetic equivalent of 2-mercaptoacetaldehyde. nih.govbeilstein-journals.org This stable, commercially available solid can be used in modified Gewald-type reactions. organic-chemistry.orgnih.gov In the presence of a base, it decomposes in situ to provide the necessary reactive intermediate for condensation with an activated nitrile, leading to the formation of 3-substituted 2-aminothiophenes. beilstein-journals.orgorganic-chemistry.org This approach improves the safety and handling aspects of the synthesis.

Modern Transition Metal-Catalyzed Approaches to this compound

Modern synthetic organic chemistry heavily relies on transition metal catalysis to form C-C and C-heteroatom bonds with high efficiency and selectivity. These methods are particularly useful for functionalizing a pre-formed thiophene ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C-phenyl bond on the thiophene ring. A common strategy involves the Suzuki-Miyaura coupling of a 2-(N-Boc-amino)-3-halothiophene with phenylboronic acid . This reaction requires a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base to facilitate the catalytic cycle.

Alternatively, the direct C-H arylation of 2-(N-Boc-amino)thiophene represents a more atom-economical approach, avoiding the need for pre-halogenation of the thiophene substrate. organic-chemistry.org However, controlling the regioselectivity of C-H activation can be challenging, as thiophenes can be functionalized at multiple positions.

The synthesis of substituted indoles via palladium-catalyzed annulation of ortho-alkynylanilines provides a conceptual parallel for building complex heterocycles, showcasing the power of palladium in forming key C-C bonds in a single, transformative step. thieme-connect.de

Table 2: Selected Palladium-Catalyzed Reactions for Thiophene Functionalization

| Reaction Type | Thiophene Substrate | Coupling Partner | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | 2-(N-Boc-amino)-3-halothiophene | Phenylboronic Acid | High efficiency, good functional group tolerance. |

| Stille Coupling | 2-(N-Boc-amino)-3-halothiophene | Phenylstannane | Mild conditions, but involves toxic organotin reagents. scispace.com |

| Direct C-H Arylation | 2-(N-Boc-amino)thiophene | Aryl Halide | Atom-economical, but regioselectivity can be an issue. organic-chemistry.org |

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations. The classic Ullmann condensation has been modernized and is now a viable method for C-N bond formation. A copper-catalyzed amination of a 2-halo-3-phenylthiophene with a source of ammonia (B1221849) or a protected amine equivalent can be used to install the 2-amino group. nih.gov These reactions are often advantageous due to the lower cost of the copper catalyst. nih.gov

Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has emerged as a highly effective mediator for various cross-coupling reactions, including modified Stille couplings, often allowing reactions to proceed under milder conditions. scispace.com Furthermore, copper has been instrumental in developing novel catalytic cycles for C-H amination and for constructing complex fused heterocycles involving thiophene rings, demonstrating its versatility in modern synthetic chemistry. rsc.orgresearchgate.net

C-H Activation Methodologies for Direct Functionalization of Thiophenes

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of thiophene rings, offering an alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. These methods allow for the direct introduction of aryl or other functional groups onto the thiophene core, enhancing synthetic efficiency.

Recent research has demonstrated the sequential regioselective C-H functionalization of thiophenes. acs.orgnih.gov By employing a pH-sensitive directing group, chemists can control the site of functionalization, providing access to variously substituted thiophenes, including 2,3,4- and 2,4,5-trisubstituted derivatives. acs.orgnih.gov Notably, these C-H arylation reactions can be performed in water, with the use of surfactants significantly improving yields and mass recovery. acs.orgnih.gov This approach, featuring a directing group that can be switched "on" or "off," offers a potent means for generating diverse molecular structures based on medicinally relevant thiophene cores. acs.orgnih.gov

Palladium and silver catalysts have been instrumental in these transformations. For instance, a novel method for the near-room-temperature α-arylation of benzo[b]thiophenes utilizes a Ag(I)-mediated C-H activation at the C2-position, followed by transmetalation to palladium for C-C bond formation. acs.org This strategy exhibits excellent regioselectivity and operates under mild conditions, a significant advantage being the possibility of using very low palladium catalyst loadings. acs.org Furthermore, the combination of a palladium/copper catalyst system has been effective for the C-H arylation of thiazoles and thiophenes with aryl iodides. researchgate.net

The development of these C-H activation techniques represents a significant step forward in the synthesis of complex thiophene derivatives, including precursors to this compound. nih.gov

Strategies for Orthogonal Protection and Deprotection of the Amino Functionality in this compound Precursors

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functionalities, such as the amino group, while other parts of the molecule are being modified. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Orthogonal protection strategies are crucial when multiple protecting groups are present in a molecule, allowing for the selective removal of one group without affecting the others. nih.gov This is particularly relevant in the synthesis of complex thiophene derivatives where different functional groups may need to be manipulated independently. For instance, in peptide synthesis, the Boc group is often used in conjunction with other protecting groups like benzyl (B1604629) or fluorenylmethoxycarbonyl (Fmoc) to allow for the controlled, sequential formation of peptide bonds. nih.gov

The choice of protecting group and the deprotection strategy must be carefully considered to ensure compatibility with all other reaction steps in the synthesis. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.netnih.gov This includes the use of environmentally benign solvents, the development of catalyst recycling systems, and the use of energy-efficient reaction conditions. researchgate.netnih.gov

Solvent-Free or Environmentally Benign Solvent Systems

A significant focus in green chemistry is the reduction or elimination of hazardous organic solvents. organic-chemistry.orgnih.gov For the synthesis of 2-aminothiophene derivatives, several green alternatives to conventional solvents have been explored. researchgate.netnih.govscribd.com

Water, being non-toxic and readily available, is an ideal green solvent. nih.gov Researchers have developed methods for the synthesis of 2-aminothiophenes in water, sometimes facilitated by ultrasound activation. researchgate.net Polyethylene glycol (PEG) has also been used as an eco-friendly reaction medium for the Gewald reaction, a common method for synthesizing 2-aminothiophenes. researchgate.net Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen-bond donors, offer another green alternative due to their low toxicity, biodegradability, and recyclability. researchgate.net

Solvent-free reaction conditions represent an even more environmentally friendly approach. organic-chemistry.orgnih.gov High-speed vibration milling and microwave irradiation have been successfully employed for the solvent-free synthesis of 2-aminothiophene derivatives, often leading to shorter reaction times and high yields. researchgate.netresearchgate.net

| Green Approach | Description | Reference |

| Water as Solvent | Reactions are conducted in water, often with ultrasound, to produce 2-aminothiophenes. | researchgate.net |

| Polyethylene Glycol (PEG) | Used as a recyclable and environmentally friendly medium for the Gewald reaction. | researchgate.net |

| Deep Eutectic Solvents (DESs) | Serve as biodegradable and recyclable solvent alternatives. | researchgate.net |

| Solvent-Free Milling | High-speed vibration milling provides a solventless method for synthesis. | researchgate.net |

| Microwave Irradiation | Used to accelerate reactions under solvent-free conditions. | researchgate.net |

Catalyst Recycling and Reusability

The ability to recover and reuse catalysts is a cornerstone of green chemistry, as it reduces waste and lowers costs. youtube.com In the synthesis of thiophene derivatives, various strategies for catalyst recycling have been developed.

Heterogeneous catalysts, which are in a different phase from the reaction mixture, are generally easier to separate and recycle. For example, ZnO nanopowder has been used as a recyclable catalyst for the synthesis of 2-aminothiophene derivatives. researchgate.net Similarly, an eggshell/Fe3O4 biocatalyst has been shown to be an efficient and reusable catalyst for the multicomponent synthesis of 2-aminothiophenes. researchgate.net

Recent advancements have also focused on the development of more sophisticated recyclable catalysts. Gold nanoclusters have been demonstrated as efficient and recyclable heterogeneous photocatalysts for related synthetic transformations. acs.org The development of such robust and reusable catalytic systems is crucial for the sustainable production of fine chemicals like this compound. youtube.com

Purification and Spectroscopic Characterization of Synthetic Intermediates and the Target Compound

The final stages of any synthesis involve the purification of the desired product and its thorough characterization to confirm its identity and purity. For this compound and its intermediates, standard chromatographic techniques are typically employed for purification.

Silica (B1680970) gel chromatography is a common method used to separate the target compound from unreacted starting materials and byproducts. scribd.com Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification technique. scribd.com

Once purified, the compound is characterized using a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule. nih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. For example, the protons of the thiophene ring, the phenyl group, and the Boc protecting group will have characteristic signals in the 1H NMR spectrum. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. bas.bg Characteristic absorption bands for the N-H bond of the Boc-protected amine, the C=O of the carbamate, and the aromatic C-H and C=C bonds of the thiophene and phenyl rings would be expected.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also give insights into its fragmentation pattern, further confirming the structure. researchgate.net

Reactivity and Mechanistic Investigations of 2 N Boc Amino 3 Phenyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including thiophene. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur atom, which stabilizes the cationic intermediate (arenium ion). pearson.com

Regioselectivity Directed by Substituents (Boc-amino and Phenyl Groups)

The regiochemical outcome of electrophilic substitution on the 2-(N-Boc-amino)-3-phenyl-thiophene ring is primarily dictated by the powerful directing effect of the N-Boc-amino group located at the C2 position.

N-Boc-amino Group: This group is a strong activating group and a potent ortho, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the thiophene ring through resonance, significantly increasing the electron density at the ortho (C3) and para (C5) positions. This donation of electron density stabilizes the transition states leading to substitution at these sites.

Phenyl Group: The phenyl group at the C3 position has a more complex influence. It is electron-withdrawing through an inductive effect but can be weakly electron-donating or withdrawing via resonance, depending on the reaction's electronic demands.

Combined Effect: In a disubstituted ring, the most powerful activating group controls the regioselectivity. Therefore, the N-Boc-amino group at C2 is the dominant directing group. It strongly activates the C5 position (para to the amino group) for electrophilic attack. The C3 position is already substituted, and the C4 position is sterically hindered by the adjacent phenyl group and less electronically activated. Consequently, electrophilic substitution is predicted to occur almost exclusively at the C5 position. Studies on related 2-aminothiophenes confirm that the C5 position is highly susceptible to electrophilic attack, often requiring 'blocking' with a group like a nitro group to prevent unwanted reactions during diazotization attempts. nih.gov

Influence of Electronic Effects on Reaction Pathways

The high reactivity of the thiophene ring, enhanced by the N-Boc-amino group, necessitates the use of mild conditions for many electrophilic substitution reactions to avoid side reactions or degradation. stackexchange.com

Nitration: Direct nitration of thiophene with strong acid mixtures like HNO₃/H₂SO₄ can be explosive and lead to a mixture of products and significant degradation. stackexchange.com Milder reagents, such as nitric acid in acetic anhydride (B1165640) (which generates acetyl nitrate (B79036) in situ), are preferred for a more controlled reaction. orgsyn.org For this compound, nitration is expected to yield the 5-nitro derivative under such controlled conditions. Research on the synthesis of N-substituted 3-nitrothiophen-2-amines highlights that electrophilic aromatic substitution on thiophenes typically introduces substituents at the 2- and 5-positions. beilstein-journals.org

Halogenation: Regioselective halogenation can be achieved using various reagents. Given the activated nature of the substrate, mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be suitable for introducing a halogen at the C5 position. The high regioselectivity is driven by the formation of the most stable arenium ion intermediate, which is achieved by attack at the C5 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgcambridge.org Thiophenes are excellent substrates for this reaction, usually undergoing formylation at an available α-position (C2 or C5). cambridge.orgrsc.org For this compound, the Vilsmeier-Haack reaction is expected to proceed smoothly at the C5 position, yielding 2-(N-Boc-amino)-3-phenyl-5-formylthiophene. The reaction mechanism involves the electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the electron-rich thiophene ring. wikipedia.orgorganic-chemistry.org

Nucleophilic Reactions at the Thiophene Ring and Side Chains

Nucleophilic reactions on the thiophene ring itself, specifically nucleophilic aromatic substitution (SNAr), are generally difficult unless the ring is substituted with potent electron-withdrawing groups. The electron-donating N-Boc-amino group in the title compound deactivates the ring toward nucleophilic attack.

However, the thiophene ring can act as a nucleophile after deprotonation. The most significant reaction in this category is the metalation of the C5 position. The hydrogen at C5 is the most acidic proton on the thiophene ring due to the inductive effect of the sulfur atom. Treatment with a strong base, such as n-butyllithium (n-BuLi), would result in deprotonation to form a 5-lithio-2-(N-Boc-amino)-3-phenyl-thiophene intermediate. This organolithium species is a powerful nucleophile and can react with a wide range of electrophiles, providing a versatile method for introducing substituents at the C5 position.

This two-step sequence (lithiation followed by electrophilic quench) is a powerful strategy for the functionalization of thiophenes. For instance, the resulting lithiated intermediate could react with:

Alkyl halides (e.g., iodomethane) to introduce an alkyl group.

Carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.

Carbon dioxide to yield a carboxylic acid after workup.

Boronic esters to create a boronate ester, a key intermediate for Suzuki cross-coupling reactions. nih.gov

Transformations Involving the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines. researchgate.netresearchgate.netpnrjournal.com Its reactivity and stability are well-characterized.

Selective Deprotection Strategies to Access the Free Amine

The primary function of the Boc group is to be readily removable under specific conditions to liberate the free amine. nih.gov

Acidic Hydrolysis: The most common method for Boc deprotection is treatment with strong acids. researchgate.net The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene. chemistrysteps.com This process is usually rapid and high-yielding. Common reagents for this transformation include:

Trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent.

Hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate. fishersci.co.uk

Lewis Acid-Mediated Deprotection: Certain Lewis acids can also effect the removal of the Boc group. For instance, systems like cerium(III) chloride have been used for selective deprotection in complex molecules, although conditions must be carefully optimized to avoid cleaving other sensitive groups. organic-chemistry.orgorganic-chemistry.org

Thermal Deprotection: In some cases, particularly with less stable N-Boc groups, thermal removal is possible, offering an acid-free alternative. acs.org

Stability and Reactivity of the Boc Group under Various Conditions

The utility of the Boc group stems from its robustness under a wide range of reaction conditions, apart from strong acids. highfine.com This stability allows for extensive chemical modifications at other parts of the molecule. researchgate.net

The following table summarizes the general stability of the N-Boc group:

| Condition/Reagent Type | Stability | Notes |

| Strong Bases (e.g., NaOH, KOH, t-BuOK) | Stable | The Boc group is resistant to basic hydrolysis. organic-chemistry.org |

| Nucleophiles (e.g., amines, organometallics) | Stable | Generally stable towards most nucleophiles. researchgate.netorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | This allows for the selective deprotection of other groups like Cbz or benzyl (B1604629) ethers. researchgate.netchemistrysteps.com |

| Mild Reducing Agents (e.g., NaBH₄) | Stable | Compatible with hydride reductions of ketones or aldehydes. |

| Oxidizing Agents | Stable | Generally stable to many common oxidants. researchgate.net |

| Strong Acids (e.g., TFA, HCl, H₂SO₄) | Labile | Readily cleaved to deprotect the amine. researchgate.netfishersci.co.uk |

| Lewis Acids | Variable | Can be cleaved by strong Lewis acids or specific reagent systems. organic-chemistry.orgorganic-chemistry.org |

| Silica (B1680970) Gel Chromatography | Generally Stable | Most N-Boc protected compounds are stable to routine purification on silica gel. |

This predictable stability profile makes this compound a versatile intermediate, allowing for reactions such as electrophilic substitution at the C5 position or metal-catalyzed cross-couplings without premature loss of the amine protecting group.

Radical Chemistry and Photochemical Transformations of Thiophene Derivatives

The study of radical and photochemical reactions provides insight into alternative pathways for functionalization and potential degradation mechanisms of thiophene-containing molecules.

Radical reactions, often initiated by light or a radical initiator like AIBN, can lead to unique transformations. libretexts.org Thiyl radicals, for instance, can initiate cyclization reactions of unsaturated substrates to form heterocyclic structures, including thiophenes. mdpi.com Conversely, thiophene rings can participate in radical reactions. For example, some thiophene derivatives exhibit antioxidant properties by acting as free radical scavengers. nih.gov Radical cyclization is a powerful method for forming five- and six-membered rings through the intramolecular attack of a radical on a multiple bond. wikipedia.org While specific radical studies on this compound are not prevalent, its structure suggests potential for intramolecular radical cyclization if an appropriate radical precursor were installed on the phenyl or Boc group.

The photochemistry of thiophenes is complex and highly dependent on the substitution pattern. Upon irradiation, thiophenes can undergo various transformations. nih.gov Simple thiophenes can be oxidized at the sulfur atom to form thiophene-S-oxides, which are themselves photoreactive. mdpi.org Photodegradation is a key consideration for thiophene-based materials used in organic electronics, where exposure to light and air can lead to a loss of performance. rsc.orgnorthwestern.edu Studies on thiophene-based polymers have shown that illumination in air can lead to photo-bleaching. rsc.org For some N-acylated aminomethylene benzothiophenones, irradiation induces a Z-E isomerization followed by an N→O acyl group migration, representing a photochromic switch. nih.govresearchgate.net This highlights the potential for the N-Boc-amino group in this compound to participate in or influence photochemical rearrangements.

Advanced Derivatization and Functionalization Strategies from 2 N Boc Amino 3 Phenyl Thiophene

Synthesis of Complex Thiophene-Based Scaffolds via Iterative Functionalization

The 2-aminothiophene core is a foundational building block for constructing more elaborate molecular architectures. nih.gov Its utility as a synthon allows for the synthesis of biologically active thiophene-containing heterocycles and conjugates. nih.gov Iterative functionalization, a strategy involving sequential chemical modifications, can be applied to the 2-(N-Boc-amino)-3-phenyl-thiophene core to build complex scaffolds.

The initial framework can be elaborated through reactions targeting the thiophene (B33073) ring, the phenyl moiety, or the amino group after deprotection. For instance, the C5 position of the thiophene ring is susceptible to electrophilic substitution, allowing for the introduction of various substituents. Following such modifications, subsequent reactions can be performed on the newly introduced functional groups or at other positions on the molecule. This step-wise approach enables the systematic construction of libraries of compounds with diverse substitution patterns. The synthesis of thiophene carboxamide scaffolds, for example, has emerged as a promising route to novel compounds with potential anticancer properties. mdpi.com The development of new synthetic methods, such as the Knoevenagel condensation of barbituric/thiobarbituric acid with 3-substituted-thiophene-2-carboxaldehyde, further expands the toolkit for creating complex thiophene derivatives. chimicatechnoacta.ru

Introduction of Additional Functionalities onto the Phenyl Moiety

While many syntheses of thiophene derivatives begin with pre-functionalized phenyl rings, the introduction of substituents onto the existing 3-phenyl group of this compound is a key strategy for diversification. beilstein-journals.org Standard electrophilic aromatic substitution reactions can be employed to modify the phenyl ring, although the directing effects of the thiophene substituent must be considered.

Potential reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. libretexts.orgopenstax.org For example, nitration would introduce a nitro group, which can then be reduced to an amine, providing a new site for further derivatization. Halogenation introduces a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. It is important to note that the conditions for these reactions must be carefully chosen to avoid undesired side reactions on the electron-rich thiophene ring or with the Boc-protected amine.

Modifications at the Amino Group (post-deprotection)

The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine. sigmaaldrich.comthermofisher.com This primary amine at the C2 position is a nucleophilic center that serves as a key site for a wide array of functionalizations. tubitak.gov.tr

Acylation: The free 2-amino group readily undergoes acylation with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This is a robust and high-yielding reaction that allows for the introduction of a vast range of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions. nih.gov However, methodologies have been developed to effect this transformation. For example, using a strong base like cesium carbonate in DMF with an alkyl halide can facilitate the alkylation of the corresponding 2-acylamino-3-acylthiophenes. nih.gov Another approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. It is crucial to manage reaction conditions to avoid polyalkylation. libretexts.org

Table 1: Representative N-Alkylation of 2-Aminothiophene Derivatives

| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

| 2-Carbamoylamino-3-acylthiophene | Various alkyl halides | Cs₂CO₃, TBAI | DMF | Mild | N-Alkyl-2-carbamoylamino-3-acylthiophene | nih.gov |

| α-Nitroketene N,S-aryl/alkylaminoacetals | 1,4-Dithiane-2,5-diol | K₂CO₃ | Ethanol | Reflux | N-Aryl/alkyl-3-nitrothiophen-2-amine | beilstein-journals.org |

The deprotected 2-amino-3-phenyl-thiophene is an excellent precursor for synthesizing amides, ureas, and carbamates, which are common functional groups in pharmacologically active molecules. nih.govnih.gov

Amides: As mentioned, acylation with carboxylic acid derivatives is a straightforward method to produce amides.

Ureas: Unsymmetrical ureas can be synthesized by reacting the amine with an isocyanate. organic-chemistry.org Isocyanates can be generated in situ from other functional groups if needed. nih.gov Alternatively, reactions with carbamoyl (B1232498) chlorides or sequential reactions involving phosgene (B1210022) or its equivalents can yield ureas. nih.gov

Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by reacting it with an alcohol in the presence of a coupling agent that activates the formation of a urethane (B1682113) linkage. nih.govbohrium.com

Table 2: Synthesis of Ureas and Carbamates from Amines

| Starting Material | Reagent | Product | Method | Reference |

| Primary Amine | Isocyanate | Unsymmetrical Urea (B33335) | Direct addition | organic-chemistry.org |

| Primary Amine | CO₂, DBU, Mitsunobu reagent | Isocyanate (in situ) -> Urea | One-pot synthesis | nih.govbohrium.com |

| Primary Amine | Chloroformate | Carbamate | Direct acylation | nih.gov |

| Secondary Amine | Alcohol, Mitsunobu reagent, CO₂ | Carbamate | One-pot synthesis | nih.govbohrium.com |

Synthesis of Thiophene-Fused Polycyclic Systems

The 2-amino-3-phenyl-thiophene skeleton is an ideal starting point for the construction of thiophene-fused polycyclic systems, which are of great interest for applications in organic electronics. nih.gov Efficient synthetic strategies often involve intramolecular cyclization reactions.

One powerful method is the Scholl reaction, an oxidative intramolecular aryl-aryl coupling, which can be used to fuse the C4 position of the thiophene ring to an ortho position of the C3-phenyl group, or to fuse other appended aromatic rings. nih.gov This approach allows for the creation of extended, conjugated systems like dithienochrysenes. nih.gov Another strategy involves the annulation of additional rings onto the thiophene core. For example, reacting 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles can yield thieno[2,3-d]pyrimidine (B153573) systems. tubitak.gov.trbohrium.com The synthesis of novel fused hexacyclic electron-rich monomers incorporating thieno[3,2-b]thiophene (B52689) has also been reported, highlighting the versatility of thiophene as a building block for complex polycyclic structures. nih.govresearchgate.netprinceton.edu These methods provide access to a library of thiophene-fused polyaromatics with diverse shapes and electronic properties. nih.gov

Stereoselective Functionalization Approaches for Chiral Derivatives

Introducing chirality into the 2-amino-3-phenyl-thiophene framework can be critical for biological applications. Stereoselective functionalization can be achieved through several approaches. If a prochiral center exists within the molecule, a chiral catalyst or reagent can be used to induce asymmetry in a reaction.

For example, diastereoselective cycloadditions can be employed to construct chiral ring systems attached to the thiophene core. nih.gov Another approach involves the use of chiral auxiliaries. The amine group, after deprotection, can be reacted with a chiral molecule to form a diastereomeric intermediate. Subsequent reactions can then proceed with facial selectivity controlled by the chiral auxiliary, which can be removed later. Furthermore, the development of chiral solvating agents for NMR spectroscopy, such as those derived from 2-[(1R)-1-aminoethyl]phenol, demonstrates the increasing focus on analyzing and controlling stereochemistry in complex molecules, including amino acid derivatives which share functional similarities with the deprotected thiophene. nih.gov These principles can be adapted to develop synthetic routes to enantiomerically pure or enriched derivatives of 2-amino-3-phenyl-thiophene.

Spectroscopic and Structural Elucidation Methodologies for 2 N Boc Amino 3 Phenyl Thiophene and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For 2-(N-Boc-amino)-3-phenyl-thiophene, a suite of one-dimensional and multi-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for unraveling complex spin systems and establishing connectivity within a molecule. youtube.comyoutube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would reveal the coupling between the two adjacent protons on the thiophene (B33073) ring, as well as the couplings between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. For instance, the signals of the thiophene and phenyl ring carbons would be identified by their correlation to the corresponding ring protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include the correlation from the NH proton of the Boc group to the carbonyl carbon and the C2 carbon of the thiophene ring, as well as correlations from the phenyl protons to the C3 carbon of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For the target molecule, NOESY could reveal through-space interactions between the protons of the phenyl group and the protons on the thiophene ring, helping to determine the relative orientation of these two rings.

A complete assignment of the ¹H and ¹³C NMR spectra is fundamental for confirming the successful synthesis of the target compound. nih.gov

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H scalar coupling | - Correlation between thiophene ring protons.- Correlation between phenyl ring protons. |

| HSQC | Direct ¹H-¹³C correlation | - Assignment of protonated thiophene and phenyl carbons. |

| HMBC | Long-range ¹H-¹³C correlation | - Identification of quaternary carbons.- Confirmation of connectivity between the thiophene, phenyl, and N-Boc groups. |

| NOESY | Through-space ¹H-¹H correlation | - Determination of the relative orientation of the phenyl and thiophene rings. |

Solid-State NMR for Polymorphic Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.govnih.gov Understanding these pathways can provide additional structural confirmation. For this compound, characteristic fragmentation would likely involve the loss of the tert-butoxycarbonyl (Boc) group, followed by further fragmentation of the thiophene and phenyl rings. researchgate.net The fragmentation patterns of related benzothiophene (B83047) radical cations have been studied, providing a basis for interpreting the mass spectrum of the target compound. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. iosrjournals.orgresearchgate.net

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the Boc-protected amine, the C=O stretching of the carbamate, and the aromatic C-H and C=C stretching vibrations of the thiophene and phenyl rings. researchgate.netresearchgate.net The C-S stretching vibration of the thiophene ring is also a key diagnostic peak. iosrjournals.org The positions of these bands can be influenced by the electronic effects of the substituents.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and aromatic systems, would complement the FT-IR data. The Raman spectrum would clearly show the vibrations of the thiophene and phenyl rings. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. iosrjournals.orgepstem.net

| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H Stretch (Boc) | ~3400-3200 | Weak |

| C-H Stretch (Aromatic) | ~3100-3000 | Strong |

| C=O Stretch (Boc) | ~1700-1680 | Moderate |

| C=C Stretch (Aromatic) | ~1600-1450 | Strong |

| C-S Stretch (Thiophene) | ~850-600 | Moderate |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.govnih.gov For this compound, obtaining suitable crystals for X-ray analysis would provide definitive proof of its molecular structure.

The crystal structure would reveal the planarity of the thiophene ring and the dihedral angle between the thiophene and phenyl rings. nih.gov It would also show the conformation of the N-Boc-amino group. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecular packing in the crystal lattice. nih.govresearchgate.netjuniperpublishers.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. capes.gov.brrsc.org The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the conjugated system formed by the phenyl and thiophene rings. The position and intensity of these absorption bands are influenced by the substituents on the thiophene ring. csu.edu.auresearchgate.net

Computational and Theoretical Studies of 2 N Boc Amino 3 Phenyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By approximating the many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a standard tool for studying medium to large organic molecules. For thiophene (B33073) derivatives, hybrid functionals like B3LYP, combined with basis sets such as 6-31G(d) or 6-311++G(d,p), have been shown to provide reliable results for geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. chalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. chalcogen.ro A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In the case of 2-(N-Boc-amino)-3-phenyl-thiophene, the HOMO is expected to be delocalized over the electron-rich thiophene ring and the nitrogen atom of the amino group. The LUMO is likely distributed across the π-system of the phenyl and thiophene rings. mdpi.com DFT calculations can precisely map these orbitals and determine their energy levels. Studies on analogous compounds like methyl-3-aminothiophene-2-carboxylate show a HOMO-LUMO gap of approximately 4.537 eV, which indicates a high degree of chemical reactivity. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.42 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.53 | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surfaces for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comdergipark.org.tr The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP surface would likely show significant negative potential around the carbonyl oxygen atoms of the Boc group and, to a lesser extent, the sulfur atom of the thiophene ring. These sites would be the primary targets for electrophiles. A region of high positive potential would be expected around the hydrogen atom of the N-H bond, indicating its susceptibility to deprotonation by a base. mdpi.com

Table 2: Hypothetical Molecular Electrostatic Potential Extrema for this compound

| Region | Atom(s) | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Vmin (Maximum Negative) | Carbonyl Oxygens (Boc) | -45.5 | Site for electrophilic attack, hydrogen bond acceptor |

| Vmax (Maximum Positive) | Amine Hydrogen (N-H) | +50.2 | Site for nucleophilic attack, hydrogen bond donor |

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers for converting between them. For this compound, the primary degrees of rotational freedom include the dihedral angles around the C2-N bond (thiophene-amino) and the C3-C1' bond (thiophene-phenyl).

Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy conformers (local minima on the PES). The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Studies on similar flexible molecules have successfully used DFT calculations to identify stable conformers in the gas phase and in solution. nih.gov The bulky N-Boc group significantly influences the conformational preferences, often through steric hindrance and intramolecular interactions. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface, it is possible to identify reactants, products, and any intermediates, as well as the high-energy transition states that connect them. nih.gov The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For this compound, a potential reaction for study would be electrophilic aromatic substitution on the thiophene ring. DFT calculations could be used to model the mechanism, for instance, the bromination at the C5 position. This would involve locating the transition state for the attack of the electrophile and calculating the activation energy. Such a study would predict the regioselectivity and feasibility of the reaction under different conditions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the characterization and identification of molecules.

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra, when properly scaled to account for systematic errors, often show good agreement with experimental FT-IR and Raman spectra, helping to assign specific bands to particular vibrational modes. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov These predicted shifts are valuable for interpreting complex experimental NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm-1) | 1725 | 1710 |

| ¹H NMR: N-H Shift (ppm) | 8.5 | 8.3 |

| ¹³C NMR: Thiophene C5 (ppm) | 122.8 | 123.5 |

| UV-Vis: λmax (nm) | 285 | 290 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape in an explicit solvent, such as water or an organic solvent. This approach provides a more realistic model of the solvent's effect on conformational stability than implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov MD can also be used to study how solvent molecules arrange around the solute and to calculate properties like diffusion coefficients and radial distribution functions, offering a complete picture of the molecule's behavior in solution.

Applications of 2 N Boc Amino 3 Phenyl Thiophene and Its Derivatives in Advanced Chemical Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 2-(N-Boc-amino)-3-phenyl-thiophene makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. The Boc-protecting group on the amine is stable under many reaction conditions but can be easily removed with acid, allowing for selective transformations at other positions of the thiophene (B33073) ring or the phenyl substituent. vulcanchem.com The free amine, once deprotected, serves as a nucleophilic handle for further functionalization.

Precursor for Biologically Relevant Heterocycles

2-Aminothiophenes are well-established precursors to a variety of fused heterocyclic systems that exhibit significant biological activity. sciforum.netbeilstein-journals.orgnih.gov The deprotected form of this compound, 2-amino-3-phenyl-thiophene, is a prime candidate for the construction of such scaffolds. One of the most prominent applications is in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocycles are known to possess a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.net The synthesis typically involves the condensation of the 2-aminothiophene with a suitable three-carbon electrophile.

Another class of biologically active heterocycles that can be accessed from 2-aminothiophenes are tetrazoles. sciforum.net The reaction of a 2-aminothiophene derivative with sodium azide (B81097) can lead to the formation of a tetrazole ring, a functional group that is often used as a bioisostere for a carboxylic acid in medicinal chemistry. sciforum.net

| Precursor | Reagents | Resulting Heterocycle | Potential Biological Relevance |

| 2-Amino-3-phenyl-thiophene | Formamide, POCl₃ | Phenyl-substituted thieno[2,3-d]pyrimidine (B153573) | Anticancer, Anti-inflammatory |

| 2-Amino-3-phenyl-thiophene | Sodium azide, ZnCl₂ | Phenyl-substituted thienotetrazole | Bioisostere for carboxylic acids |

Building Block for Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of natural products are not widely reported, its structural motifs are present in various complex molecules. The thiophene ring is a component of several natural products, and the ability to introduce functionality at both the 2- and 3-positions makes this compound a valuable synthon. For instance, the synthesis of highly substituted aromatic and heteroaromatic systems often relies on the coupling of pre-functionalized building blocks. The phenyl group at the 3-position can be further substituted, and the amino group at the 2-position can be transformed into a variety of other functional groups, making it a versatile starting point for the synthesis of complex molecular architectures. The development of safe and efficient methods for synthesizing enantiopure β³-amino acids, which are crucial components of many biologically active compounds, highlights the importance of versatile building blocks like the title compound in accessing complex molecular structures. nih.govrsc.org

Utilization in Catalyst Design and Ligand Development

The design of novel ligands is a central theme in modern catalysis. The electronic and steric properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst. Thiophene-based ligands have gained attention due to the ability of the sulfur atom to coordinate to transition metals and the ease with which the thiophene ring can be functionalized.

Chiral Ligands for Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a powerful tool in modern organic chemistry. researchgate.netrsc.orgrsc.org The development of new chiral ligands is essential for expanding the scope of asymmetric transformations. While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral ligands. For example, the introduction of a chiral auxiliary onto the amino group after deprotection, or the use of a chiral phosphine (B1218219) group, can lead to the formation of a chiral ligand. Such ligands could find applications in a variety of asymmetric reactions, including hydrogenations, cross-coupling reactions, and aldol (B89426) reactions.

| Ligand Scaffold | Chiral Element | Potential Application |

| 2-(Phosphinoamino)-3-phenyl-thiophene | Chiral phosphine | Asymmetric cross-coupling |

| 2-(Amido)-3-phenyl-thiophene | Chiral carboxylic acid | Asymmetric hydrogenation |

Ligands for Transition Metal Catalysis

The sulfur atom in the thiophene ring and the nitrogen atom of the amino group in this compound can both act as coordination sites for transition metals. rutgers.edunih.govajol.info This bidentate coordination can lead to the formation of stable metal complexes. The phenyl group at the 3-position can be used to tune the steric and electronic properties of the ligand, thereby influencing the reactivity of the metal center. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density at the metal center, which in turn can affect its catalytic activity. Thiophene-based ligands have been successfully employed in a range of transition metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and polymerization. rutgers.edunih.gov

Contributions to Materials Chemistry Research

Thiophene-containing polymers are a class of materials that have attracted significant interest due to their unique electronic and optical properties. beilstein-journals.org These materials have found applications in a variety of fields, including organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers.

This compound, after deprotection of the amine, can serve as a valuable monomer for the synthesis of novel functional polymers. The amino group can be used to introduce a variety of side chains, which can be used to tune the properties of the resulting polymer, such as its solubility, morphology, and electronic properties. The phenyl group at the 3-position can enhance the π-stacking interactions between polymer chains, which is beneficial for charge transport in electronic devices. The ability to tailor the structure of the monomer allows for the rational design of materials with specific properties for a given application.

| Monomer | Polymerization Method | Potential Application |

| 2-Amino-3-phenyl-thiophene | Oxidative polymerization | Organic conductor |

| Functionalized 2-amino-3-phenyl-thiophene | Transition metal-catalyzed polymerization | Sensor, OLED |

Monomers for Conjugated Polymers with Tunable Electronic Properties

Derivatives of this compound are promising monomers for the synthesis of conjugated polymers. These polymers are of significant interest due to their potential for tunable electronic properties, which can be modulated by altering the substituents on the thiophene backbone. manchester.ac.ukrsc.org The π-electron-rich nature of the thiophene ring facilitates electron delocalization along the polymer chain, a key requirement for conductivity. manchester.ac.uk

The process typically involves the deprotection of the Boc group to yield the free amine, which can then be polymerized through various coupling reactions. The electronic properties of the resulting poly(2-amino-3-phenyl-thiophene) derivatives can be fine-tuned in several ways:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the 3-phenyl substituent can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. acs.orgnih.gov For instance, a dimethylaminophenyl group, a strong electron donor, has been shown to lower the oxidation potential of thieno[3,2-b]thiophene-based polymers. acs.org Conversely, a nitrophenyl group, a strong electron-withdrawing group, can lower the optical band gap. acs.org

Functionalization at the 5-Position: The 5-position of the thiophene ring is another site for modification. Introducing different functional groups at this position can further modulate the electronic and optical properties of the polymers.

Copolymerization: Copolymerizing the 2-amino-3-phenyl-thiophene monomer with other π-conjugated monomers, such as benzothiadiazole, can lead to donor-acceptor (D-A) type polymers. researchgate.net This D-A architecture is a powerful strategy for narrowing the bandgap and enhancing intramolecular charge transfer, which are desirable characteristics for various electronic applications. manchester.ac.uk

The ability to systematically modify the chemical structure of these monomers allows for the creation of a wide range of conjugated polymers with tailored electronic and optical properties.

Components for Organic Electronic Devices (e.g., OFETs, OLEDs)

The tunable electronic properties of polymers derived from this compound make them suitable for use in organic electronic devices.

Organic Field-Effect Transistors (OFETs): The charge carrier mobility in the active layer is a critical parameter for OFET performance. The introduction of fused and π-extended structures, such as those based on thieno[3,2-b]thiophene (B52689), can lead to enhanced charge carrier mobility. manchester.ac.uk For example, a polymer incorporating a fused thiophene-thieno[3,2-b]thiophene-thiophene monomer has demonstrated high hole mobilities in top-gate, bottom-contact OFETs. researchgate.net The presence of anthracene (B1667546) groups linked to a dithieno[3,2-b:2′,3′-d]thiophene core has also resulted in high mobilities in single-crystal OFETs. nih.gov

Organic Light-Emitting Diodes (OLEDs): The color of light emitted from an OLED is determined by the bandgap of the emissive material. By tuning the electronic properties of the conjugated polymers through the strategies mentioned above, the emission color can be controlled. For instance, copolymers of 3-arylthieno[3,2-b]thiophenes have shown emission maxima ranging from 454 to 564 nm, covering a significant portion of the visible spectrum. acs.org

The versatility of thiophene-based polymers allows for their incorporation into various components of these devices, including the active charge-transporting layer and the emissive layer.

Supramolecular Chemistry and Self-Assembly Research

The structural features of this compound and its derivatives also lend themselves to applications in supramolecular chemistry and self-assembly.

Design of Molecular Recognition Motifs

The 2-aminothiophene scaffold can serve as a basis for designing molecules capable of specific recognition events. The amino group and the thiophene ring can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to molecular recognition. mdpi.comresearchgate.net

For example, intramolecular N–H···O=C hydrogen bonds are a common feature in the crystal structures of 2-amino-3-aroylthiophene derivatives, influencing their molecular conformation. mdpi.comresearchgate.net These predictable non-covalent interactions can be exploited in the design of host molecules for specific guest recognition. The phenyl group at the 3-position can also engage in aromatic stacking interactions, further contributing to the binding affinity and selectivity. researchgate.net

Self-Assembling Systems Based on Thiophene Scaffolds

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of bottom-up nanotechnology. Thiophene derivatives, including those related to this compound, can be designed to self-assemble into various nanostructures.

The driving forces for the self-assembly of these molecules include:

π-π Stacking: The planar, aromatic nature of the thiophene and phenyl rings promotes stacking interactions, leading to the formation of ordered aggregates. researchgate.netacs.org

Hydrogen Bonding: After deprotection, the amino group can form intermolecular hydrogen bonds, directing the assembly process.

Hydrophobic Interactions: The nonpolar phenyl and Boc groups can drive aggregation in polar solvents.

By carefully designing the molecule, for instance by attaching specific side chains, the morphology of the self-assembled structures can be controlled, leading to the formation of nanofibers, nanorods, or other complex architectures. For example, the self-assembly of phenylalanine, an amino acid with a phenyl group, is known to be influenced by pH and can lead to the formation of fibrillar structures. nih.gov Similarly, Boc-protected dipeptides have been shown to self-assemble into nanotubes and microspheres. rsc.org

Scaffold for Medicinal Chemistry Research

The 2-aminothiophene core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The this compound molecule serves as a valuable starting material for creating libraries of compounds for drug discovery research. nih.govresearchgate.net

Generation of Compound Libraries for Target Interaction Studies

The synthetic tractability of this compound allows for the systematic generation of diverse compound libraries. The Boc-protected amine provides a convenient handle for introducing a wide variety of substituents.

The general strategy involves:

Deprotection: Removal of the Boc group to expose the free amine.

Derivatization: Reaction of the amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, to create a library of amides, sulfonamides, or ureas, respectively.

These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify potential lead compounds for drug development. For example, 2-aminothiophene derivatives have been investigated as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R) for the potential treatment of type 2 diabetes. nih.gov Others have been explored as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) for anticancer applications and as potential antiviral agents. nih.govacs.org

The following table provides examples of research findings related to the applications of this compound and its derivatives.

| Research Area | Key Finding |

| Conjugated Polymers | Copolymers of 3-arylthieno[3,2-b]thiophenes exhibit tunable optical and electronic band gaps, with values ranging from 2.0 to 2.5 eV. acs.org |

| OFETs | A polymer based on a fused thiophene-thieno[3,2-b]thiophene-thiophene monomer showed a high hole mobility of 0.07 cm²·Vs⁻¹. researchgate.net |

| Medicinal Chemistry | 2-aminothiophene derivatives have been identified as positive allosteric modulators of the GLP-1R, increasing insulin (B600854) secretion in the presence of a GLP-1 peptide agonist. nih.gov |

| Medicinal Chemistry | Certain amino-thiophene derivatives have shown significant growth inhibition of cancer cell lines with IC50 values in the micromolar range. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Analogs

The exploration of the structure-activity relationships (SAR) of analogs of this compound and its derivatives is a crucial area of research for the development of new therapeutic agents. By systematically modifying the chemical structure of these compounds, researchers can identify key molecular features responsible for their biological activity and optimize them for enhanced potency, selectivity, and pharmacokinetic properties. While direct and extensive SAR studies on this compound are still emerging, valuable insights can be drawn from research on structurally related thiophene derivatives. These studies provide a foundational understanding of how modifications to the thiophene core, the 2-amino group, and the 3-phenyl moiety can influence their biological effects.

Influence of Substituents on the Thiophene and Phenyl Rings

Research into analogs of the broader 2-aminothiophene class has demonstrated that the nature and position of substituents on both the thiophene and the appended aryl rings play a critical role in determining biological activity. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes investigated as atypical protein kinase C (aPKC) inhibitors, the electronic properties of the substituents on the 4-phenyl ring were found to be a key determinant of inhibitory activity. nih.gov

A study on 2-amino-3-acyl-tetrahydrobenzothiophenes as inhibitors of E. coli biofilm formation revealed that the nature of the substituent at the 6-position of the tetrahydrobenzothiophene ring significantly impacts potency. Specifically, analogs bearing a phenyl group at this position generally exhibited higher activity compared to those with a tert-butyl substituent. nih.gov This suggests that aromatic interactions may be crucial for the biological activity of this class of compounds.

Table 1: SAR of 6-Substituted-2-amino-3-acyl-tetrahydrobenzothiophene Analogs against E. coli Biofilm Formation nih.gov

| Compound | 6-Substituent | R Group on 3-Acyl Moiety | Biofilm Inhibition (%) at 10 µM |

|---|---|---|---|

| Analog 1 | t-Butyl | - | Moderate |

| Analog 2 | Phenyl | - | High |

| Analog 3 | t-Butyl | Various amides | Moderate |

| Analog 4 | Phenyl | Various amides | High |

This table illustrates the general trend observed where phenyl-substituted analogs showed greater inhibition of E. coli biofilm formation compared to their tert-butyl counterparts.

Impact of Modifications at the 2-Amino Position

The 2-amino group of the thiophene ring is a frequent site for modification in SAR studies. The use of the N-Boc protecting group, as in the parent compound this compound, is a common strategy in synthesis. nih.gov However, the nature of the substituent at this position can profoundly affect biological activity.

In the context of aPKC inhibitors, modifications at the 2-amino position of 2-amino-3-carboxy-4-phenylthiophenes were explored. The free amino group was found to be important for activity. For instance, deamination to a C-2 protio analog or N-alkylation to mono- and dimethylamino derivatives led to a decrease or loss of inhibitory activity. nih.gov The synthesis of a urea (B33335) derivative at this position also altered the activity profile. nih.gov

Table 2: Influence of Modifications at the 2-Position of 2-Amino-3-carboxy-4-phenylthiophene Analogs on aPKC Kinase Activity nih.gov

| Modification at 2-Position | Resulting Kinase Activity |

|---|---|

| Free Amine (-NH2) | Active |

| Protio (-H) | Inactive |

| Mono-methylamino (-NHMe) | Reduced Activity |

| Di-methylamino (-NMe2) | Reduced Activity |

| Urea | Altered Activity |

This table summarizes the general findings on how modifications to the 2-amino group impact the inhibitory activity against atypical protein kinase C.

These findings underscore the importance of the 2-amino group as a key interaction point with biological targets. The size, electronic properties, and hydrogen bonding capacity of the substituent at this position can significantly modulate the affinity and efficacy of the compounds. While these studies were not performed on this compound itself, they provide a strong rationale for future SAR investigations focusing on the replacement of the Boc group with a variety of other acyl and alkyl functionalities to fine-tune biological activity.

Future Directions and Emerging Research Avenues for 2 N Boc Amino 3 Phenyl Thiophene

Exploration of Unconventional Synthetic Routes and Biocatalysis

While traditional multi-step syntheses for 2-(N-Boc-amino)-3-phenyl-thiophene, often involving Gewald reactions followed by cross-coupling and protection steps, are established, future research will likely pivot towards more efficient and sustainable "unconventional" methods. These approaches aim to reduce step counts, minimize waste, and avoid harsh reagents or expensive metal catalysts.

Key Research Thrusts: